Comprehensive Physicochemical Profiling and Analytical Workflows for 5-chloro-2-(2-methoxyethoxy)benzoic acid (CAS 62176-27-6)
Comprehensive Physicochemical Profiling and Analytical Workflows for 5-chloro-2-(2-methoxyethoxy)benzoic acid (CAS 62176-27-6)
Target Audience: Research Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper
Executive Summary
In modern pharmaceutical development and organic synthesis, functionally diverse building blocks are critical for exploring structure-activity relationships (SAR). 5-chloro-2-(2-methoxyethoxy)benzoic acid (CAS 62176-27-6) is a highly versatile small-molecule scaffold[1]. Characterized by a halogenated aromatic ring coupled with an extended ether linkage, this compound offers a unique balance of lipophilicity and hydrogen-bonding capacity.
This technical guide provides an authoritative overview of its physicochemical properties, structural causality, and standardized analytical protocols required to validate its integrity before downstream synthetic applications.
Structural & Physicochemical Profiling
The dual functionalization of the benzoic acid core—specifically the electron-withdrawing 5-chloro group and the flexible, electron-donating 2-(2-methoxyethoxy) substituent—dictates the molecule's physical state, thermal behavior, and reactivity.
Quantitative Data Summary
The following table synthesizes the core physical and chemical properties of CAS 62176-27-6, establishing the baseline parameters for handling and quality control[2][3].
| Property | Value / Description | Analytical Significance |
| Chemical Name | 5-chloro-2-(2-methoxyethoxy)benzoic acid | Standard IUPAC nomenclature. |
| CAS Number | 62176-27-6 | Primary identifier for regulatory compliance[4]. |
| Molecular Formula | C₁₀H₁₁ClO₄ | Used for exact mass calculation in MS. |
| Molecular Weight | 230.64 g/mol | Critical for stoichiometric calculations[3]. |
| Melting Point | 69–71 °C | Primary indicator of crystalline purity[2]. |
| Physical Form | Powder (White to off-white) | Visual baseline for qualitative assessment[2]. |
| InChIKey | WQDOHODYKAZYCW-UHFFFAOYSA-N | Digital structural identifier[2]. |
| Storage Conditions | Room Temperature (RT) | Indicates high ambient stability[2]. |
Mechanistic Insights: Structure-Property Relationships
As a Senior Application Scientist, it is vital to understand why this molecule behaves the way it does, rather than merely observing its metrics:
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The 5-Chloro Substituent: The chlorine atom at the meta position relative to the ether linkage increases the overall lipophilicity (LogP) of the scaffold. In drug development, this halogenation is frequently utilized to block metabolic oxidation sites on the aromatic ring, thereby increasing the half-life of the resulting API.
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The 2-(2-Methoxyethoxy) Group: Unlike a simple methoxy group, the extended pegylated chain acts as a flexible, bidentate hydrogen-bond acceptor. This increases the compound's solubility in polar aprotic solvents (like DMF or DMSO) and can participate in intramolecular hydrogen bonding with the adjacent carboxylic acid, slightly modulating its pKa and spatial conformation during amide coupling reactions.
Standardized Analytical Workflows
To ensure scientific integrity and reproducibility, every batch of CAS 62176-27-6 must be subjected to a self-validating quality control system. Below are the field-proven protocols for thermal and chromatographic validation.
Quality control workflow for validating the purity and thermal properties of CAS 62176-27-6.
Protocol 1: Thermal Profiling via DSC (Differential Scanning Calorimetry)
Objective: To validate the 69–71 °C melting point and rule out the presence of amorphous impurities or alternate polymorphs[2].
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh 2.0–5.0 mg of the powder into a standard aluminum DSC pan. Crimp the lid securely to ensure optimal thermal contact.
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Atmosphere Control: Purge the furnace with dry Nitrogen ( N2 ) at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.
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Thermal Method:
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Equilibrate at 25 °C for 3 minutes.
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Ramp temperature at 10 °C/min from 25 °C to 120 °C.
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Data Interpretation: A sharp endothermic peak should be observed with an onset temperature near 69 °C. A broadened peak or a depressed onset temperature indicates the presence of residual solvents or synthetic impurities.
Protocol 2: Purity Assessment via HPLC-UV
Objective: To quantify the chemical purity of the scaffold prior to its use in sensitive catalytic or coupling reactions.
Step-by-Step Methodology:
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System Suitability Testing (SST): Run a blank (diluent only) to ensure no carryover. The diluent should be a 50:50 mixture of Water:Acetonitrile.
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Sample Preparation: Dissolve the compound to a final concentration of 0.5 mg/mL in the diluent. Sonicate for 5 minutes to ensure complete dissolution.
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Chromatographic Conditions:
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Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (suppresses the ionization of the carboxylic acid, ensuring sharp peak shape).
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: 10% B to 90% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm (optimal for the substituted aromatic ring).
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Acceptance Criteria: The main peak corresponding to CAS 62176-27-6 must account for ≥ 98.0% of the total integrated area.
Synthetic Utility & Downstream Applications
As a carboxylic acid derivative, the primary synthetic utility of CAS 62176-27-6 lies in its capacity to undergo amide coupling. This is highly relevant in the synthesis of novel benzamide analogs targeting central nervous system (CNS) or gastrointestinal receptors.
Standard amide coupling workflow utilizing CAS 62176-27-6 as a versatile molecular scaffold.
Causality in Synthesis: The use of strong coupling reagents like HATU alongside a hindered base (DIPEA) is recommended. The steric bulk of the 2-(2-methoxyethoxy) group can slightly hinder the nucleophilic attack at the carbonyl carbon; therefore, highly efficient uronium-based coupling agents ensure high yields and minimize epimerization or degradation.
Handling, Safety, and Regulatory Compliance
Maintaining laboratory safety is paramount when handling halogenated aromatic acids. According to the Globally Harmonized System (GHS), CAS 62176-27-6 is classified under the following hazard statements[2]:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Standard Operating Procedure (SOP) for Handling: Always handle the powder within a certified chemical fume hood to prevent inhalation of particulates (P261). Utilize nitrile gloves, chemical splash goggles, and a standard lab coat (P280). In the event of exposure, immediately flush the affected area with copious amounts of water (P302+P352, P305+P351+P338)[2].
References
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NextSDS. 5-chloro-2-(2-methoxyethoxy)benzoic acid — Chemical Substance Information & Compliance. Available at: [Link]
